molecular formula C18H16BrN3O4 B11013541 N-(3-bromophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

N-(3-bromophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11013541
M. Wt: 418.2 g/mol
InChI Key: ABAJMCKDKPUWRZ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Acetamide Formation: The final step involves the coupling of the brominated phenyl derivative with the quinazolinone core through an acetamide linkage. This can be achieved using acylation reactions with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(3-fluorophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(3-methylphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

N-(3-bromophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H16BrN3O4

Molecular Weight

418.2 g/mol

IUPAC Name

N-(3-bromophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H16BrN3O4/c1-25-15-7-13-14(8-16(15)26-2)20-10-22(18(13)24)9-17(23)21-12-5-3-4-11(19)6-12/h3-8,10H,9H2,1-2H3,(H,21,23)

InChI Key

ABAJMCKDKPUWRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=CC=C3)Br)OC

Origin of Product

United States

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